Acid Red 26

描述

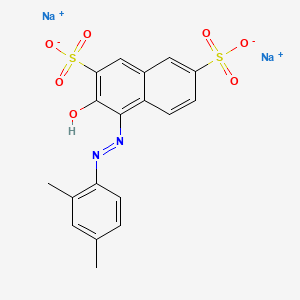

Acid Red 26, also known as Ponceau 2R, is a synthetic azo dye widely used in various industries. It is a disodium salt of 3-hydroxy-4-(2,4- and 2,6-xylylazo)-2,7-naphthalenedisulfonic acid. This compound is known for its vibrant red color and is commonly used as a colorant in food, cosmetics, and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 26 involves the diazotization of xylyl amine followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs in an acidic medium, often using hydrochloric acid, and is carried out at low temperatures to maintain the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH and temperature, and the use of efficient mixing techniques to facilitate the coupling reaction. The final product is then purified through filtration and recrystallization .

化学反应分析

Types of Reactions: Acid Red 26 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction reactions.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Products include sulfonated naphthoquinones.

Reduction: Products include xylyl amines and naphthylamines.

Substitution: Various alkylated and arylated derivatives of this compound.

科学研究应用

Acid Red 26 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to highlight cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used as a colorant in food, cosmetics, and textiles.

作用机制

The mechanism of action of Acid Red 26 primarily involves its interaction with various molecular targets through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or solubility. In biological systems, this compound can bind to proteins and nucleic acids, affecting their function and structure .

相似化合物的比较

Acid Red 87: Another azo dye with similar applications but different molecular structure.

Acid Orange 7: A related azo dye used in similar industries but with an orange hue.

Acid Blue 9: A dye with a similar sulfonic acid group but different chromophore, resulting in a blue color.

Uniqueness of Acid Red 26:

Color Intensity: this compound is known for its vibrant and stable red color, making it highly desirable in applications requiring strong color.

Versatility: It can be used in a wide range of pH conditions, making it suitable for various industrial and research applications.

属性

IUPAC Name |

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUHOIWLFSTHJN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021228 | |

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-53-3 | |

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

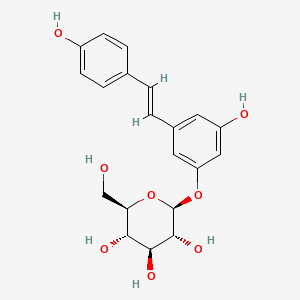

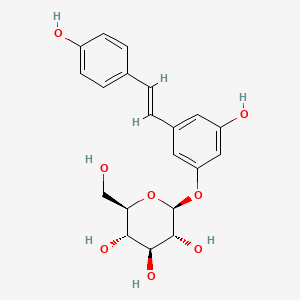

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acid Red 26?

A1: The molecular formula of this compound is C18H16N2O7S2, and its molecular weight is 432.47 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: [] Researchers have extensively studied this compound using various spectroscopic techniques, including Raman spectroscopy, UV-vis spectroscopy, and FT-IR spectroscopy. These techniques have provided valuable information about the vibrational modes, electronic transitions, and functional groups present in the molecule. [] High-resolution UPLC-MS has also been utilized to identify this compound and its isomers based on their mass-to-charge ratios and fragmentation patterns. []

Q3: What are the known toxicological effects of this compound?

A4: [] Studies using zebrafish larvae have shown that this compound can induce developmental abnormalities, such as delayed yolk sac absorption and swimming bladder deflation, at concentrations above 2500 µg/mL. Additionally, cardiovascular toxicity was observed in the zebrafish model. [] Further research is necessary to fully understand the potential long-term effects of this compound exposure.

Q4: What are the environmental concerns related to this compound?

A5: [] this compound, being an azo dye, poses environmental concerns due to its potential toxicity and persistence in the environment. Research has focused on developing effective methods for its degradation and removal from wastewater. [] Photocatalytic degradation using graphitic carbon nitride (g-C3N4) and UV-A irradiation has shown promising results in removing this compound from both synthetic and actual municipal wastewater. [] Biosorption using bacterial biomass of Aeromonas hydrophila RC1 is another eco-friendly approach investigated for removing this compound from aqueous solutions. [] Understanding the ecotoxicological effects and developing strategies to mitigate the negative impacts of this compound are crucial aspects of its responsible use.

Q5: What analytical methods are employed to detect and quantify this compound?

A7: Several analytical techniques are utilized to detect and quantify this compound. [] High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for determining this compound in various matrices, including food. [] This method offers good linearity, sensitivity, and accuracy for the analysis of this compound. [] More sophisticated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), provide higher sensitivity and selectivity, allowing for the identification and quantification of this compound even in complex mixtures. [, , ]

Q6: How can computational chemistry contribute to the understanding of this compound?

A8: Computational chemistry tools can be valuable in predicting the properties, reactivity, and potential environmental fate of this compound. [] QSAR models can be developed to assess the impact of structural modifications on the dye's activity, potency, and selectivity.

Q7: What are the future research directions for this compound?

A9: [] Future research should focus on developing sustainable and environmentally friendly alternatives to this compound, particularly in applications where its use raises health or environmental concerns. [] Investigating efficient methods for its degradation and removal from the environment is also crucial. Moreover, understanding the detailed mechanisms of toxicity and exploring potential applications in other fields, such as biosensing or photocatalysis, are promising areas for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)

![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)